6-[Methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile
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Overview
Description
6-[Methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile is a heterocyclic compound that contains both pyridazine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile typically involves the reaction of 2-chloro-3-cyanopyridazine with 2-(pyridin-4-yl)ethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[Methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using bases like potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
6-[Methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[Methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds like pyridazinone and pyridazine-3-carboxylic acid.
Pyridine derivatives: Compounds such as 2-pyridylamine and 4-pyridylmethanol.
Uniqueness
6-[Methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile is unique due to its dual presence of pyridazine and pyridine rings, which can confer distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and potentially interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
6-[methyl(2-pyridin-4-ylethyl)amino]pyridazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-18(9-6-11-4-7-15-8-5-11)13-3-2-12(10-14)16-17-13/h2-5,7-8H,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJOTSRVCMCZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=NC=C1)C2=NN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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